(R)-2,3-Dihydroxy-isovalerate

Catalog No.
S3612445
CAS No.
19451-56-0
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,3-Dihydroxy-isovalerate

CAS Number

19451-56-0

Product Name

(R)-2,3-Dihydroxy-isovalerate

IUPAC Name

(2R)-2,3-dihydroxy-3-methylbutanoic acid

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

JTEYKUFKXGDTEU-VKHMYHEASA-N

SMILES

CC(C)(C(C(=O)O)O)O

Canonical SMILES

CC(C)(C(C(=O)O)O)O

Isomeric SMILES

CC(C)([C@H](C(=O)O)O)O

(R)-2,3-Dihydroxy-isovalerate (R-2,3-DH) is a metabolite identified in various organisms, including bacteria like Escherichia coli and Saccharomyces cerevisiae (baker's yeast), plants like Brassica napus (canola), and even Trypanosoma brucei, a parasite responsible for sleeping sickness [, ]. However, its primary research focus lies in its role within the realm of biochemistry.

(R)-2,3-Dihydroxy-isovalerate, also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid, is a chiral compound with the molecular formula C5_5H10_{10}O4_4 and an average molecular weight of approximately 134.13 g/mol. This compound is classified as a hydroxy fatty acid, which indicates that it contains hydroxyl functional groups attached to its carbon chain. It plays a crucial role as an intermediate in the biosynthesis of branched-chain amino acids, specifically valine, leucine, and isoleucine. The compound is generated through specific enzymatic reactions in various organisms, including yeast and bacteria, where it participates in metabolic pathways essential for amino acid synthesis .

  • Branched-Chain Amino Acid Biosynthesis: As mentioned earlier, (R)-2,3-dihydroxy-isovalerate serves as a crucial intermediate within the branched-chain amino acid biosynthesis pathway. This pathway is essential for protein synthesis and various cellular functions [].
  • Limited Information: There is currently a lack of comprehensive data on the safety and hazards associated with (R)-2,3-dihydroxy-isovalerate. Further research is needed to determine its potential toxicity, flammability, and reactivity.

  • Conversion to 2-Oxoisovalerate:
    • Catalyzed by dihydroxy-acid dehydratase (EC 4.2.1.9), this reaction involves the dehydration of (R)-2,3-dihydroxy-isovalerate to produce 2-oxoisovalerate and water.
    • Reaction:
       R 2 3 dihydroxy isovalerate2 oxoisovalerate+H2O\text{ R 2 3 dihydroxy isovalerate}\rightarrow \text{2 oxoisovalerate}+\text{H}_2\text{O}
  • Formation from 3-Hydroxy-3-methyl-2-oxobutanoic acid:
    • This reaction is catalyzed by ketol-acid reductoisomerase (EC 1.1.1.86), converting 3-hydroxy-3-methyl-2-oxobutanoic acid into (R)-2,3-dihydroxy-isovalerate.
    • Reaction:
      3 hydroxy 3 methyl 2 oxobutanoic acid+NADPH R 2 3 dihydroxy isovalerate+NADP+\text{3 hydroxy 3 methyl 2 oxobutanoic acid}+\text{NADPH}\rightarrow \text{ R 2 3 dihydroxy isovalerate}+\text{NADP}^+

These reactions are integral to the metabolic pathways that synthesize branched-chain amino acids in organisms such as Saccharomyces cerevisiae (brewer's yeast) .

Biologically, (R)-2,3-Dihydroxy-isovalerate functions primarily as a metabolic intermediate. Its involvement in the biosynthesis of essential amino acids underscores its significance in cellular metabolism and growth. The compound's presence is critical for organisms that require branched-chain amino acids for protein synthesis and energy production . Additionally, variations in its concentration can influence metabolic pathways related to amino acid metabolism.

(R)-2,3-Dihydroxy-isovalerate can be synthesized through various methods:

  • Enzymatic Synthesis:
    • Utilizing specific enzymes such as ketol-acid reductoisomerase and dihydroxy-acid dehydratase allows for the conversion of precursor compounds into (R)-2,3-dihydroxy-isovalerate under mild conditions.
  • Chemical Synthesis:
    • Chemical methods may involve multi-step reactions starting from simpler organic molecules or fatty acids through hydroxylation and other modifications.

The enzymatic route is often preferred due to its specificity and efficiency in producing the desired stereoisomer .

(R)-2,3-Dihydroxy-isovalerate has several applications:

  • Biotechnology:
    • It serves as a key intermediate in the production of branched-chain amino acids through fermentation processes involving microorganisms.
  • Nutritional Supplements:
    • Due to its role in amino acid metabolism, it may be utilized in dietary supplements aimed at enhancing muscle growth and recovery.
  • Research:
    • The compound is studied for its metabolic roles and potential implications in metabolic disorders related to amino acid deficiencies .

(R)-2,3-Dihydroxy-isovalerate shares structural similarities with several other compounds that play roles in similar metabolic pathways:

Compound NameMolecular FormulaKey Features
3-Hydroxyisobutyric AcidC4_4H8_8O3_3An intermediate in valine metabolism
2-OxoisovalerateC5_5H8_8O3_3Precursor to branched-chain amino acids
(R)-Lactic AcidC3_3H6_6O3_3Involved in fermentation processes
3-Hydroxybutyric AcidC4_4H8_8O3_3Important for energy metabolism

The uniqueness of (R)-2,3-Dihydroxy-isovalerate lies in its specific role as an intermediate directly linked to branched-chain amino acid synthesis, distinguishing it from other hydroxy fatty acids that may not participate directly in these pathways .

Physical Description

Solid

XLogP3

-0.9

Wikipedia

(R)-2,3-dihydroxy-3-methylbutanoate
(R)-2,3-dihydroxy-3-methylbutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-04-14

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